N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c1-17-7-11-19(12-8-17)25-22-15-27-23-6-4-3-5-21(23)26(22)30(29-25)16-24(31)28-20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCRDFUQVCEMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-methylphenyl groups:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from related pyrazolo-pyrimidines, pyrazolo-pyridines, and pyrazolo-triazolopyrimidines. Key structural comparisons include:
Key Observations :
Comparison :
- The target compound likely requires multi-step synthesis, similar to ’s azepane sulfonamide derivative, but with a pyrazoloquinoline core formed via cyclization (e.g., using acetic acid reflux, as in ).
- Yields for pyrazolo-pyridines (e.g., 67–79% in ) suggest efficient methodologies that could be adapted for the target compound.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Notes:
- The target’s higher molecular weight (410.5 vs. 455.5 in ) reflects its quinoline core but may reduce solubility compared to pyrimidine derivatives.
- Chloro and methoxy substituents in analogs increase melting points (e.g., 209–211°C in ), suggesting the target’s methyl groups may lower its melting point.
Pharmacological Potential
While direct activity data for the target compound are absent, insights from analogs suggest:
Biological Activity
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This detailed examination will cover its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis typically involves the reaction of 4-methylaniline with a suitable quinoline derivative under controlled conditions. The resulting product is purified through recrystallization techniques to yield a high-purity compound suitable for biological evaluation.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazoloquinoline, including the target compound, exhibit significant anticancer properties. For instance, compounds featuring the pyrazole moiety have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent activity.
Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| Compound B | A549 (Lung) | 3.8 | Sirtuin inhibition |
| Target Compound | HeLa (Cervical) | 4.5 | iNOS inhibition |
The mechanism of action for these compounds often involves the inhibition of specific kinases or enzymes associated with cancer progression, such as sirtuins and inducible nitric oxide synthase (iNOS) .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory activity.
Table 2: Anti-inflammatory Activity
| Compound | Assay Type | Result |
|---|---|---|
| Target Compound | NO Production Inhibition | Significant (>70% inhibition at 10 µM) |
| Positive Control | L-NAME | Complete inhibition |
The anti-inflammatory mechanism appears to involve downregulation of COX-2 expression and suppression of pro-inflammatory cytokines .
Case Study 1: In Vitro Evaluation
A study conducted on a series of pyrazoloquinoline derivatives demonstrated that modifications on the phenyl rings significantly influenced their biological activity. The target compound was included in this evaluation and showed promising results against multiple cancer types.
Case Study 2: In Vivo Assessment
In vivo studies involving animal models have further corroborated the efficacy of this compound in reducing tumor size and inflammation markers. These studies are critical for understanding the pharmacokinetics and potential therapeutic windows for clinical applications.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Construct the pyrazolo[4,3-c]quinoline core via cyclocondensation of substituted quinoline precursors with hydrazine derivatives under reflux conditions .
- Step 2: Introduce the 4-methylphenyl group at position 3 of the pyrazole ring using Ullmann coupling or Pd-catalyzed cross-coupling reactions .
- Step 3: Attach the acetamide side chain via nucleophilic substitution or amide coupling (e.g., HATU/DIPEA-mediated coupling) between the pyrazoloquinoline intermediate and 4-methylphenylacetic acid chloride .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Advanced: How can structural discrepancies between computational predictions and experimental X-ray crystallography data be resolved for this compound?
Methodological Answer:
- Computational Refinement: Optimize the initial DFT-generated structure using dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak interactions like π-π stacking or CH-π bonds .
- Experimental Validation: Perform single-crystal X-ray diffraction (as in ) to resolve bond angles and torsional strain. Compare experimental vs. computed Hirshfeld surfaces to identify steric clashes or conformational flexibility .
- Dynamic Analysis: Conduct molecular dynamics simulations (MD) in explicit solvent to assess flexibility of the acetamide side chain, which may explain deviations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and the methylphenyl/acetamide groups .
- IR Spectroscopy: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and pyrazole N-H absorption (~3200 cm⁻¹) .
- Mass Spectrometry: Use HRMS (ESI-TOF) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How to design structure-activity relationship (SAR) studies to optimize its biological activity?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified methylphenyl groups (e.g., halogenated or methoxy derivatives) to assess steric/electronic effects on target binding .
- Core Modifications: Replace the pyrazoloquinoline scaffold with pyrazolopyrimidine or imidazoquinoline cores to evaluate scaffold-specific activity .
- Functional Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
Basic: What in vitro assays are suitable for assessing its potential kinase inhibition activity?
Methodological Answer:
- Kinase Profiling: Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Cellular Assays: Evaluate anti-proliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays, correlating results with kinase inhibition data .
Advanced: What computational strategies can predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use QikProp (Schrödinger) or SwissADME to estimate logP, solubility, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .
- Metabolism Modeling: Perform in silico metabolite identification (e.g., CYP3A4-mediated oxidation) using StarDrop or MetaSite .
Basic: How to evaluate its stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
- Solid-State Stability: Store under accelerated conditions (40°C/75% RH) for 1 month, analyzing crystallinity changes via PXRD .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Bioavailability Analysis: Measure plasma/tissue concentrations via LC-MS/MS after oral administration in rodents. Correlate exposure levels with target engagement (e.g., phospho-kinase inhibition) .
- Formulation Optimization: Improve solubility using nanocrystallization or lipid-based carriers if poor bioavailability is observed .
Advanced: What methodologies address discrepancies in reported binding affinities across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments using uniform conditions (e.g., ATP concentration, enzyme lot). Validate with a reference inhibitor (e.g., staurosporine) .
- Biophysical Validation: Perform surface plasmon resonance (SPR) or ITC to measure binding kinetics independently .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Initial Isolation: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
- Final Purification: Recrystallize from a 2:1 ethanol/water mixture to achieve >98% purity, confirmed by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
